Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling, have been employed to elucidate the structural features and conformational preferences of 1-(piperidin-4-yl)pyrrolidin-2-one derivatives. These studies provide valuable insights into the structure-activity relationships of these compounds and guide further optimization efforts. [, , , , ]
The antimalarial activity of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives is attributed to their inhibition of the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated target. These derivatives exhibit nanomolar activity against resistant Plasmodium falciparum strains and are effective against liver schizonts, suggesting their potential as prophylactic agents1.
For anticonvulsant applications, certain pyrrolidine-2,5-dione derivatives have been shown to block sodium channels and L-type calcium channels, which are implicated in the pathophysiology of seizures2.
In the context of cardiovascular diseases, novel arylpiperazines bearing a pyrrolidin-2-one fragment have demonstrated binding affinity to alpha-adrenoceptors, with consequent antiarrhythmic and hypotensive effects. These effects are believed to be related to the alpha-adrenolytic properties of the compounds34.
The derivatives of 1-(Piperidin-4-yl)pyrrolidin-2-one have shown promise as novel antimalarial agents. The compounds have been effective against both Plasmodium falciparum and Plasmodium vivax, with no cross-resistance observed with strains resistant to other antimalarials. Despite the slow killing profile and the propensity to develop resistance, their potent blood stage and antischizontal activity make them compelling candidates for causal prophylaxis16.
As potential anticonvulsant agents, the 1,3-substituted pyrrolidine-2,5-dione derivatives have been evaluated using acute models of seizures in mice. Some compounds have shown a more beneficial protective index than well-known antiepileptic drugs, suggesting their potential for further development as treatments for epilepsy2.
The synthesized arylpiperazines with a pyrrolidin-2-one fragment have shown significant antiarrhythmic and hypotensive activities. These compounds have been effective in prophylactic antiarrhythmic tests and in reducing systolic and diastolic pressure in normotensive anesthetized rats. Their pharmacological profile indicates potential use in the treatment of arrhythmias and hypertension349.
Compounds such as 1-[4-(pyrrol-1-yl)phenylethyl]piperidine have been identified as having analgesic-antiinflammatory activity, indicating their potential as non-steroidal anti-inflammatory agents5.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6